molecular formula C26H32N2O3 B6030737 2-[3-(2-methylpropoxy)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

2-[3-(2-methylpropoxy)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

Cat. No.: B6030737
M. Wt: 420.5 g/mol
InChI Key: NUQXNQXBDVFVPH-UHFFFAOYSA-N
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Description

2-[3-(2-methylpropoxy)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline carboxamides This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methylpropoxy)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the 3-(2-methylpropoxy)phenyl and 3-(propan-2-yloxy)propyl groups. These reactions often involve the use of alkyl halides and appropriate base catalysts.

    Amidation: The final step involves the amidation of the substituted quinoline with a suitable carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methylpropoxy)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-[3-(2-methylpropoxy)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-methylpropoxy)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: Shares structural similarities but differs in the presence of a thiazole ring and cyano group.

    N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide: Similar quinoline core but with different substituents.

Uniqueness

2-[3-(2-methylpropoxy)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-18(2)17-31-21-10-7-9-20(15-21)25-16-23(22-11-5-6-12-24(22)28-25)26(29)27-13-8-14-30-19(3)4/h5-7,9-12,15-16,18-19H,8,13-14,17H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQXNQXBDVFVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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